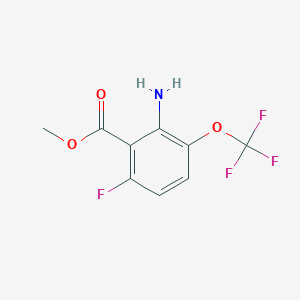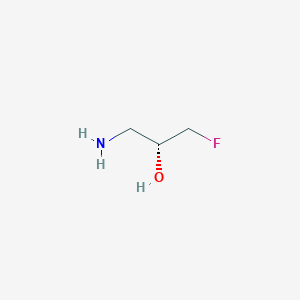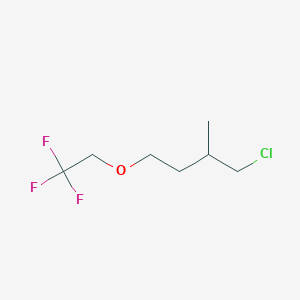
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane is an organic compound with the molecular formula C7H12ClF3O It is characterized by the presence of a chloro group, a methyl group, and a trifluoroethoxy group attached to a butane backbone
Méthodes De Préparation
The synthesis of 1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane typically involves the reaction of 1-chloro-2-methylbutane with 2,2,2-trifluoroethanol in the presence of a suitable base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,2,2-trifluoroethanol replaces the chlorine atom in 1-chloro-2-methylbutane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Analyse Des Réactions Chimiques
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alkanes or other reduced derivatives using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as potassium carbonate, and various oxidizing or reducing agents .
Applications De Recherche Scientifique
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants
Mécanisme D'action
The mechanism of action of 1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane involves its interaction with molecular targets through its functional groups. The chloro and trifluoroethoxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane can be compared with similar compounds such as:
1-Chloro-2-methylbutane: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
2-Chloro-2-methylbutane: Has a different substitution pattern, affecting its chemical properties and reactivity.
2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: Contains a pyridine ring, which significantly alters its chemical behavior and applications
Propriétés
Formule moléculaire |
C7H12ClF3O |
|---|---|
Poids moléculaire |
204.62 g/mol |
Nom IUPAC |
1-chloro-2-methyl-4-(2,2,2-trifluoroethoxy)butane |
InChI |
InChI=1S/C7H12ClF3O/c1-6(4-8)2-3-12-5-7(9,10)11/h6H,2-5H2,1H3 |
Clé InChI |
CWYXWZQCOKLEIX-UHFFFAOYSA-N |
SMILES canonique |
CC(CCOCC(F)(F)F)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-(1R,2S,4R)-2-methoxybicyclo[2.2.1]heptan-1-amine hydrochloride](/img/structure/B13477675.png)
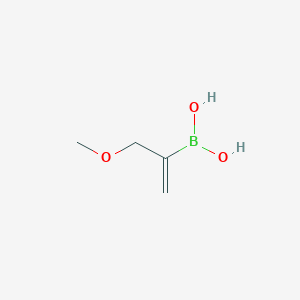
![Methyl 4-[(4-methylpiperazin-1-yl)methyl]bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13477686.png)
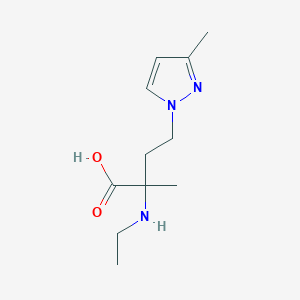
![3-(5-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13477704.png)
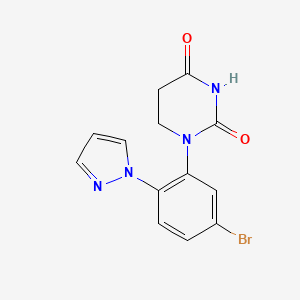

![Tert-butyl 4-[(oxetan-3-yl)amino]benzoate](/img/structure/B13477715.png)
![1-(Bromomethyl)-4-methylbicyclo[2.2.2]octane](/img/structure/B13477717.png)
![1-[3-Bromo-4-[2-(2-methoxyethoxy)ethoxy]phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13477718.png)
